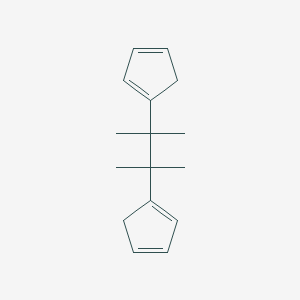
1,2-Undecadiene, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Undecadiene, 3-methyl- is an organic compound with the molecular formula C12H22 . It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its long carbon chain and the presence of a methyl group attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Undecadiene, 3-methyl- can be synthesized through various methods. One common approach involves the dehydration of alcohols . For instance, the dehydration of 3-methyl-1-undecanol in the presence of a strong acid catalyst can yield 1,2-Undecadiene, 3-methyl-.
Industrial Production Methods
In an industrial setting, the production of 1,2-Undecadiene, 3-methyl- often involves catalytic processes . Supported metal catalysts, such as zeolites , are used to facilitate the dehydration reaction, ensuring high selectivity and yield. This method is advantageous as it minimizes byproduct formation and enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Undecadiene, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as (Pd/C) in the presence of hydrogen gas.
Substitution: Halogens like or in the presence of light or a catalyst.
Major Products Formed
Epoxides: and from oxidation.
Saturated hydrocarbons: from reduction.
Haloalkanes: from substitution reactions.
Applications De Recherche Scientifique
1,2-Undecadiene, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Undecadiene, 3-methyl- involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electrophilic attack at the double bonds, leading to the formation of intermediate carbocations. These intermediates can then react with nucleophiles to form the final products. The pathways involved in these reactions are influenced by the stability of the intermediates and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Undecadiene: Lacks the methyl group at the third carbon.
1,2-Dodecadiene: Has an additional carbon in the chain.
3-Methyl-1,2-decadiene: Similar structure but with a shorter carbon chain.
Uniqueness
1,2-Undecadiene, 3-methyl- is unique due to the presence of the methyl group at the third carbon, which influences its reactivity and physical properties. This structural feature can affect the compound’s boiling point, solubility, and interaction with other molecules .
Propriétés
Numéro CAS |
59409-51-7 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
InChI |
InChI=1S/C12H22/c1-4-6-7-8-9-10-11-12(3)5-2/h2,4,6-11H2,1,3H3 |
Clé InChI |
KCUDENZVWJASBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)

![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)






